N-(3-isopropoxypropyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
3-METHYL-6-PHENYL-N-[3-(PROPAN-2-YLOXY)PROPYL]IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE is a complex organic compound with a molecular formula of C19H23N3O2S This compound features an imidazo[2,1-b][1,3]thiazole core, which is a fused heterocyclic system known for its diverse biological activities
Preparation Methods
The synthesis of 3-METHYL-6-PHENYL-N-[3-(PROPAN-2-YLOXY)PROPYL]IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE typically involves multi-step organic reactionsThe final step usually involves the formation of the carboxamide group under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the thiazole ring allows for oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the imidazo[2,1-b][1,3]thiazole core. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The imidazo[2,1-b][1,3]thiazole core can bind to various biological receptors, influencing cellular processes. The phenyl and propan-2-yloxy groups may enhance its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 3-METHYL-6-PHENYL-N-[3-(PROPAN-2-YLOXY)PROPYL]IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE include other imidazo[2,1-b][1,3]thiazole derivatives. These compounds share the same core structure but differ in the substituents attached to the core. Examples include:
- 3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE
- 3-METHYL-6-(4-METHOXYPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE
- 3-METHYL-6-(4-CHLOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE The uniqueness of 3-METHYL-6-PHENYL-N-[3-(PROPAN-2-YLOXY)PROPYL]IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE lies in its specific substituents, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C19H23N3O2S |
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Molecular Weight |
357.5 g/mol |
IUPAC Name |
3-methyl-6-phenyl-N-(3-propan-2-yloxypropyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C19H23N3O2S/c1-13(2)24-11-7-10-20-18(23)17-14(3)22-12-16(21-19(22)25-17)15-8-5-4-6-9-15/h4-6,8-9,12-13H,7,10-11H2,1-3H3,(H,20,23) |
InChI Key |
RAJPHRJFFIGMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NCCCOC(C)C |
Origin of Product |
United States |
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